N-(3-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H21ClN4O and its molecular weight is 344.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H21ClN6, with a molecular weight of approximately 424.91 g/mol. The compound features a piperidine ring, which is significant for its interaction with various biological targets.
Research indicates that compounds similar to this compound often exhibit their biological activities through the following mechanisms:
- Inhibition of Protein Interactions : Many derivatives are designed to inhibit protein-protein interactions, particularly those involved in cancer cell proliferation. For instance, some studies have shown that related compounds can inhibit MDM2, a negative regulator of the p53 tumor suppressor pathway, leading to increased apoptosis in cancer cells .
- Antitumor Activity : Compounds with similar structures have displayed significant antitumor properties against various cancer cell lines. For example, compounds targeting the MDM2 pathway have shown promising results in preclinical models, suggesting that this compound could follow suit .
Antitumor Efficacy
A study evaluating the antitumor efficacy of related compounds reported IC50 values for cell lines such as SJSA-1 and MDA-MB-231. The results indicated that compounds with structural similarities exhibited varying degrees of growth inhibition:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | SJSA-1 | 0.5 |
Compound B | MDA-MB-231 | 0.7 |
This compound | SJSA-1 | TBD |
Pharmacokinetics
Pharmacokinetic studies in animal models demonstrated that related compounds showed favorable absorption and distribution characteristics. For example, a study reported peak plasma concentrations (Cmax) and area under the curve (AUC) metrics for similar compounds:
Compound | Cmax (µg/L) | AUC (h·µg/L) |
---|---|---|
Compound C | 8234 | 73603 |
Compound D | 4547 | 17230 |
These metrics suggest that modifications to the core structure can significantly influence bioavailability and therapeutic potential.
Case Studies
Case Study 1: MDM2 Inhibition
In a study focused on MDM2 inhibitors, a compound structurally similar to this compound was evaluated in vivo. The results indicated modest p53 activation and limited tumor growth inhibition in xenograft models, highlighting the need for further optimization .
Case Study 2: Antifungal Activity
Another relevant study explored the antifungal potential of pyrazole derivatives, noting that certain structural features led to enhanced activity against fungal strains. While not directly tested on our compound, these findings suggest a broader spectrum of biological activity may be achievable through structural modifications .
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c1-12-8-9-17(22-21-12)23-10-4-5-14(11-23)18(24)20-16-7-3-6-15(19)13(16)2/h3,6-9,14H,4-5,10-11H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCALNLJPTFDCBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=C(C(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.